

spectroscopic data for 2-(4-Chlorophenyl)benzonitrile (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)benzonitrile

CAS No.: 89346-58-7

Cat. No.: B1607909

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An In-depth Technical Guide to the Spectroscopic Characterization of **2-(4-Chlorophenyl)benzonitrile**

Introduction

2-(4-Chlorophenyl)benzonitrile, with CAS Number 89346-58-7, is a biphenyl derivative featuring a nitrile group on one phenyl ring and a chlorine atom on the other.[1] Its structural complexity necessitates a multi-technique spectroscopic approach for unambiguous identification and purity assessment. This guide provides a comprehensive overview of the principles, experimental protocols, and expected spectral data for the characterization of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

While published experimental spectra for this specific molecule are not readily available in public databases, this document outlines the methodologies to acquire the necessary data and provides expert predictions based on established spectroscopic principles and data from structurally analogous compounds. This approach serves as a robust framework for researchers in chemical synthesis and drug development.

Molecular Identity

Property	Value	Source
CAS Number	89346-58-7	[1]
Molecular Formula	C ₁₃ H ₈ ClN	[1]
Molecular Weight	213.66 g/mol	[1]
IUPAC Name	2-(4-chlorophenyl)benzotrile	
Synonyms	4'-chloro-[1,1'-biphenyl]-2-carbonitrile	

Section 1: Molecular Structure & Analytical Workflow

The first step in any analytical endeavor is to understand the molecule's structure and devise a logical workflow for its characterization.

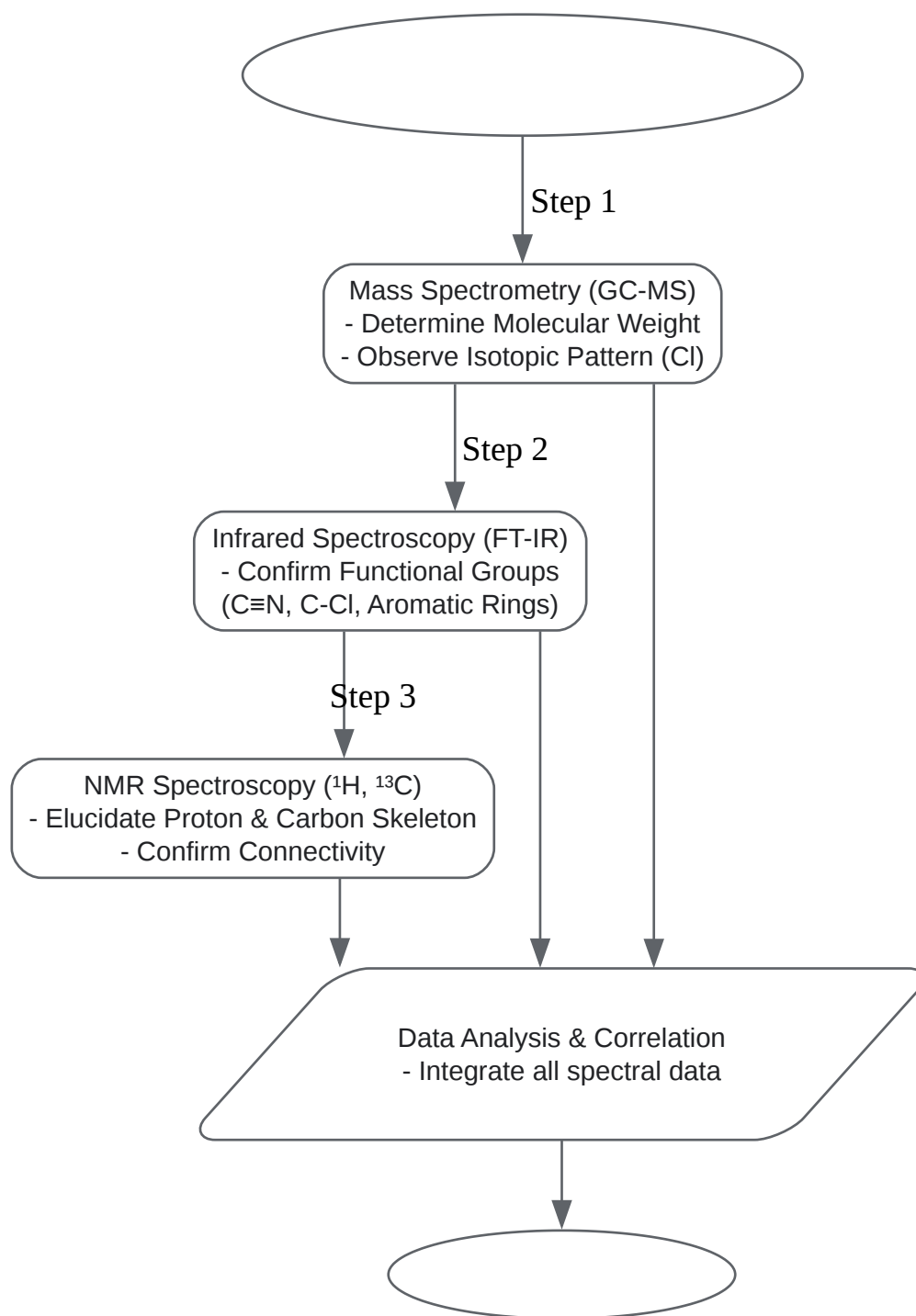
Molecular Structure Diagram

The structure consists of a biphenyl core, where the phenyl rings are connected at the C1 and C1' positions. The nitrile group is at the C2 position of one ring, and the chlorine atom is at the C4' position of the second ring.

Caption: Molecular structure of **2-(4-Chlorophenyl)benzotrile**.

General Analytical Workflow

A sequential and confirmatory workflow is critical. Mass spectrometry first confirms the molecular weight, followed by IR spectroscopy to identify key functional groups. Finally, NMR spectroscopy provides the detailed structural arrangement and confirms the isomeric identity.



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Caption: A typical workflow for spectroscopic characterization.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of an organic compound by probing the magnetic environments of ^1H (proton) and ^{13}C nuclei.

Expertise & Causality: Experimental Choices

The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl_3) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. Tetramethylsilane (TMS) is added as an internal standard because its protons are highly shielded, providing a reference signal at 0.00 ppm that does not typically overlap with signals from the analyte. A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the complex, overlapping multiplets expected from the eight distinct aromatic protons in this molecule.

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Accurately weigh 5-10 mg of **2-(4-Chlorophenyl)benzotrile** and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v TMS.
- **Transfer:** Transfer the solution to a 5 mm NMR tube.
- **Instrumentation:** Place the NMR tube into the spectrometer's probe.
- **Tuning and Shimming:** Tune the probe to the ^1H and ^{13}C frequencies and shim the magnetic field to ensure homogeneity, maximizing spectral resolution.
- **^1H NMR Acquisition:**
 - Acquire a ^1H spectrum using a standard pulse sequence.
 - Typical parameters: spectral width of 16 ppm, relaxation delay of 2 seconds, acquisition time of 3-4 seconds, and 16-32 scans for a good signal-to-noise ratio.

- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Typical parameters: spectral width of 240 ppm, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal intensity.
- Data Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts using the TMS signal (0.00 ppm) for ¹H and the residual CDCl₃ signal (77.16 ppm) for ¹³C.

Predicted Spectroscopic Data

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The eight aromatic protons are expected to appear as a series of complex multiplets in the downfield region (7.40-7.80 ppm). The protons on the benzonitrile ring will be influenced by the anisotropic effects of the nitrile group, while the protons on the other ring will show patterns typical of a 1,4-disubstituted system. Based on data from 4-chlorobiphenyl and [1,1'-biphenyl]-4-carbonitrile, the following predictions can be made.^{[2][3][4]}

Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
7.75 - 7.85	m	2H	Protons ortho to CN
7.65 - 7.75	m	2H	Protons ortho to Cl
7.45 - 7.60	m	4H	Remaining aromatic protons

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Thirteen distinct carbon signals are expected. Key diagnostic signals include the nitrile carbon, the carbon bonded to the chlorine, and the two carbons involved in the biphenyl linkage.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~118	C \equiv N	Characteristic shift for a nitrile carbon.[2][3]
~112	C-CN	Quaternary carbon attached to the nitrile group.
~145	C1' (ipso)	Quaternary carbon of the biphenyl linkage on the benzonitrile ring.
~138	C4' (ipso)	Quaternary carbon attached to the chlorine atom.
~135	C1 (ipso)	Quaternary carbon of the biphenyl linkage on the chlorophenyl ring.
128 - 134	Aromatic CH	Multiple signals corresponding to the eight CH carbons.

Section 3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expertise & Causality: Experimental Choices

Attenuated Total Reflectance (ATR) is the preferred technique for solid samples. It is non-destructive, requires minimal sample preparation, and avoids the complexities of preparing KBr pellets. The key functional groups to identify are the nitrile (C \equiv N), the aromatic rings (C=C and C-H), and the carbon-chlorine bond (C-Cl).

Experimental Protocol: FT-IR Spectroscopy

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol).

- **Background Scan:** Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO_2 , H_2O) and instrument-related absorptions.
- **Sample Application:** Place a small amount of the solid **2-(4-Chlorophenyl)benzonitrile** sample directly onto the ATR crystal.
- **Pressure Application:** Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.
- **Data Acquisition:** Record the spectrum, typically by co-adding 16-32 scans in the range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .
- **Data Processing:** The instrument's software automatically performs a Fourier transform on the resulting interferogram to generate the final IR spectrum.

Expected IR Absorption Frequencies

The IR spectrum will be dominated by a few key diagnostic peaks that confirm the presence of the core functional groups.

Expected Absorption (cm^{-1})	Vibration Type	Intensity
3100 - 3000	Aromatic C-H Stretch	Medium to Weak
2240 - 2220	$\text{C}\equiv\text{N}$ Stretch	Strong, Sharp
1600 - 1450	Aromatic C=C Ring Stretch	Medium to Strong (multiple bands)
1100 - 1000	C-Cl Stretch	Strong

Section 4: Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern upon ionization.

Expertise & Causality: Experimental Choices

Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is the standard method for volatile, thermally stable small molecules like this one. EI is a high-energy ionization technique that induces reproducible fragmentation, creating a characteristic "fingerprint" for the molecule. The most critical diagnostic feature will be the isotopic signature of the chlorine atom. Natural chlorine consists of two stable isotopes, ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%). This results in a molecular ion cluster with two peaks (M^+ and $M+2$) separated by 2 m/z units, with a relative intensity ratio of approximately 3:1. Observing this pattern is strong evidence for the presence of a single chlorine atom.

Experimental Protocol: GC-MS

- Sample Preparation: Prepare a dilute solution of the sample (~100 $\mu\text{g/mL}$) in a volatile organic solvent like ethyl acetate or dichloromethane.
- Instrumentation: Use a GC-MS system equipped with a capillary GC column (e.g., DB-5ms) and an EI source.
- GC Conditions:
 - Injector: 250°C, splitless mode.
 - Oven Program: Start at 100°C, hold for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Conditions:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Scan from m/z 40 to 400.
- Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.

Expected Mass Spectrum and Fragmentation

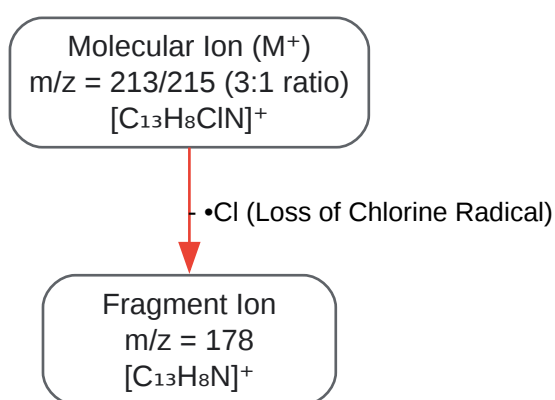
The mass spectrum will provide definitive evidence of the compound's molecular formula.

Expected m/z Fragments

m/z Value	Ion	Comments
215	[M+2] ⁺	Isotopic peak due to ³⁷ Cl. Expected intensity is ~32% of the m/z 213 peak.
213	[M] ⁺	Molecular ion peak corresponding to the C ₁₃ H ₈ ³⁵ ClN formula.
178	[M-Cl] ⁺	Loss of the chlorine radical. A very common and expected fragmentation.
151	[M-Cl-HCN] ⁺	Subsequent loss of hydrogen cyanide from the [M-Cl] ⁺ fragment.

Primary Fragmentation Pathway

The most probable initial fragmentation event is the homolytic cleavage of the C-Cl bond, which is weaker than the C-C or C-N bonds, resulting in the loss of a chlorine radical.



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Caption: Predicted primary fragmentation of **2-(4-Chlorophenyl)benzonitrile** in EI-MS.

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